molecular formula C6H11NO4 B073450 Dimethyl aspartic acid CAS No. 1115-22-6

Dimethyl aspartic acid

Cat. No.: B073450
CAS No.: 1115-22-6
M. Wt: 161.16 g/mol
InChI Key: AXWJKQDGIVWVEW-UHFFFAOYSA-N
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Description

Dimethyl aspartic acid, also known as dimethyl ester of aspartic acid, is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two methyl groups attached to the carboxyl groups of aspartic acid, resulting in a dimethyl ester form. It is a colorless crystalline solid with a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol .

Mechanism of Action

Target of Action

Dimethyl aspartic acid, also known as D-aspartic acid, primarily targets the endocrine system and the central nervous system, which includes the brain and spinal cord . It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain, helping to control neuroplasticity and brain activity . It also plays a crucial role in regulating hormones such as prolactin, oxytocin, melatonin, and testosterone .

Mode of Action

This compound interacts with its targets by binding to NMDARs in the brain, thereby influencing neuroplasticity and brain activity . Neuroplasticity refers to the brain’s ability to reorganize itself by forming new neural connections throughout life. This interaction results in changes in hormone regulation, including hormones like prolactin, oxytocin, melatonin, and testosterone .

Biochemical Pathways

This compound is involved in several biochemical pathways. Most L-aspartic acid is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles . Aspartic acid serves as a common precursor for basic amino acids (e.g., isoleucine, lysine, methionine, threonine), and can be converted into glutamate and asparagine .

Pharmacokinetics

It is known that most l-aspartic acid is synthesized in the body, particularly in the liver and muscles

Result of Action

The action of this compound results in several molecular and cellular effects. It helps control neuroplasticity and brain activity, which can influence cognitive function . It also regulates various hormones, which can have wide-ranging effects on the body . For example, it has been shown to increase testosterone levels in some populations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl aspartic acid can be synthesized through the esterification of aspartic acid. One common method involves the reaction of aspartic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of aspartic acid with methanol, followed by purification steps that may include distillation and crystallization to obtain the pure dimethyl ester .

Chemical Reactions Analysis

Types of Reactions

Dimethyl aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl aspartic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Dimethyl glutamic acid: Similar in structure but with an additional methylene group in the side chain.

    Dimethyl succinic acid: Lacks the amino group present in dimethyl aspartic acid.

    Dimethyl malic acid: Contains a hydroxyl group instead of an amino group.

Uniqueness

This compound is unique due to its dual ester groups and the presence of an amino group, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to form stable ester linkages makes it particularly valuable in the synthesis of biodegradable polymers and drug delivery systems .

Properties

CAS No.

1115-22-6

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-(dimethylamino)butanedioic acid

InChI

InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

AXWJKQDGIVWVEW-UHFFFAOYSA-N

SMILES

CN(C)C(CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CN(C)C(CC(=O)O)C(=O)O

Synonyms

DIMETHYL ASPARTIC ACID

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the luminescence properties of Dimethyl aspartic acid, and how can they be enhanced?

A1: [] this compound exhibits near-infrared (NIR) luminescence. Interestingly, this luminescence can be significantly enhanced by introducing specific metal ions. Research indicates that the combination of this compound with metal ions like Dy3+, Gd3+, Nd3+, Er3+, Sr3+, Y3+, Zn2+, Zr4+, Ho3+, Yb3+, La3+, Pr6+/Pr3+, and Sm3+ leads to a boost in its NIR emission. This enhancement is attributed to an optical chemistry mechanism triggered by the interaction between this compound and the activator metal ions. []

Q2: Can this compound be utilized for environmental applications?

A2: [] Yes, research suggests potential applications of this compound in environmental remediation, specifically in dye degradation. Studies show that this compound modified with Ca2+ effectively degrades Rhodamine 6G dye under white light irradiation. Moreover, when modified with Sr2+ or Zr4+, it demonstrates the capability to degrade Rhodamine B, Rhodamine 6G, and Fluorescein sodium salt dyes. This photodegradation ability makes this compound a promising candidate for wastewater treatment and environmental protection applications. []

Q3: What is the structural characterization of this compound?

A3: [] While the provided research papers delve into the applications of this compound, they lack detailed information regarding its molecular formula, weight, and spectroscopic data. Further investigation and analysis, potentially employing techniques like FTIR, XPS, 1H NMR, and mass spectroscopy, are required to elucidate these specific structural characteristics.

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